2,4,6-Trimethoxycinnamic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKRIPFNFIXOK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Trimethoxycinnamic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxycinnamic acid is a naturally occurring cinnamoyl compound that can be isolated from the seeds of Garcinia gummi-guta.[1] As a member of the cinnamic acid derivative family, it has garnered interest for its potential applications in the food, cosmetic, and pharmaceutical industries. Cinnamic acid and its derivatives are known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of the methoxy groups on the phenyl ring of this compound imparts unique chemical characteristics that influence its biological efficacy. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.
Chemical Structure and Identification
The foundational structure of this compound features a phenyl ring substituted with three methoxy groups at positions 2, 4, and 6, and a propenoic acid side chain.
| Identifier | Value |
| IUPAC Name | 3-(2,4,6-Trimethoxyphenyl)prop-2-enoic acid |
| Synonyms | This compound, 3-(2,4,6-Trimethoxyphenyl)acrylic acid |
| Molecular Formula | C₁₂H₁₄O₅ |
| SMILES | COc1cc(OC)c(/C=C/C(=O)O)c(OC)c1[1] |
| InChI | InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+[1] |
| InChIKey | NCPKRIPFNFIXOK-SNAWJCMRSA-N[1] |
| CAS Number | 13063-09-7 |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.
| Property | Value | Source |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | Powder | [1] |
| Melting Point | 217-218 °C | [2] |
| Boiling Point (Predicted) | 428.2 ± 40.0 °C | [2] |
| Density (Predicted) | 1.209 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.61 ± 0.21 | [2] |
Spectral Data
Note: The following are predicted and expected spectral characteristics.
-
¹H NMR: Expected signals would include singlets for the methoxy group protons, doublets for the vinylic protons of the propenoic acid chain, and signals corresponding to the aromatic protons.
-
¹³C NMR: Carbon signals for the methoxy groups, the aromatic ring carbons, the vinylic carbons, and the carboxylic acid carbon are anticipated.
-
Infrared (IR): Characteristic absorption bands would be observed for the O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Experimental Protocols
Synthesis via Knoevenagel Condensation
A general and widely applicable method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.
Reaction Scheme:
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethoxybenzaldehyde and a molar excess of malonic acid in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent such as ethanol.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, treat with a small amount of activated charcoal and filter hot.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized this compound can be assessed using reverse-phase HPLC.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined from the UV-Vis spectrum (typically around 280-320 nm for cinnamic acids) |
| Injection Volume | 10 µL |
Biological Activity
This compound has been identified as an effective antioxidant.[1] Its mechanism of action involves the scavenging of reactive oxygen species (ROS), such as singlet oxygen and peroxyl radicals. This antioxidant capacity is a key contributor to its potential applications in preventing oxidative damage in biological systems.
While specific quantitative antioxidant data (e.g., IC₅₀ values from DPPH or ABTS assays) for this compound are not widely reported, the general activity of cinnamic acid derivatives suggests its potential in mitigating oxidative stress.
Potential Signaling Pathway Involvement
Based on its antioxidant properties, this compound may influence cellular signaling pathways that are sensitive to the redox state of the cell. One such pathway is the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.
In this proposed mechanism, this compound reduces the cellular levels of ROS. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. When ROS levels decrease due to the action of this compound, Keap1 is not oxidized, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress. It is important to note that this is a hypothesized pathway based on the known antioxidant properties of the compound, and direct experimental evidence for this compound's interaction with the Nrf2-Keap1 pathway is required for confirmation.
Conclusion
This compound is a promising natural product with significant antioxidant properties. Its chemical structure and physicochemical characteristics make it a viable candidate for further investigation in the development of new therapeutic agents and as a functional ingredient in various consumer products. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key aspects of its chemistry and potential biological relevance. Further research is warranted to fully elucidate its mechanisms of action and to quantify its biological activities in various in vitro and in vivo models.
References
An In-depth Technical Guide on the Solubility of 2,4,6-Trimethoxycinnamic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,4,6-Trimethoxycinnamic acid in common organic solvents. Despite a comprehensive search of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound remains largely unavailable. This document summarizes the limited available information, provides context based on the solubility of structurally similar compounds, outlines a general experimental protocol for determining solubility, and discusses the logical factors influencing the solubility of this compound.
Introduction
This compound is a derivative of cinnamic acid, a class of compounds known for their various biological activities. Understanding the solubility of this compound in different organic solvents is crucial for its extraction, purification, formulation, and application in research and drug development. The placement of three methoxy groups on the phenyl ring at the 2, 4, and 6 positions significantly influences its physicochemical properties, including its solubility.
Quantitative Solubility Data
A thorough and systematic search of available scientific databases and literature yielded no specific quantitative data on the solubility of this compound in common organic solvents. The following table reflects this lack of data.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |
| Methanol | Not Available | Not Available | Not Available | Not Available |
| Ethanol | Not Available | Not Available | Not Available | Not Available |
| Acetone | Not Available | Not Available | Not Available | Not Available |
| Ethyl Acetate | Not Available | Not Available | Not Available | Not Available |
| Dichloromethane | Not Available | Not Available | Not Available | Not Available |
| Chloroform | Not Available | Not Available | Not Available | Not Available |
| Toluene | Not Available | Not Available | Not Available | Not Available |
| Hexane | Not Available | Not Available | Not Available | Not Available |
Qualitative Solubility Information
While quantitative data is absent, some qualitative inferences about the solubility of this compound can be drawn from available literature:
-
Synthesis and Purification: The synthesis of (E)-2,4,6-Trimethoxycinnamic acid has been described, with purification carried out using silica-gel flash chromatography with a petroleum ether/ethyl acetate eluent.[1] This suggests that the compound has some degree of solubility in these less polar and moderately polar solvent systems.
-
Physical State: It is described as a pale yellow solid.[2]
Solubility of Structurally Similar Compounds
In the absence of direct data, examining the solubility of isomeric trimethoxycinnamic acids can provide valuable insights. For instance, a study on 3,4,5-Trimethoxycinnamic acid provides detailed solubility data in various solvents. While not a direct substitute, this information can offer a comparative reference for estimating the potential solubility behavior of the 2,4,6-isomer.
Experimental Protocol for Solubility Determination
To address the gap in available data, the following is a detailed, generalized experimental protocol for determining the solubility of this compound. The isothermal shake-flask method is a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Syringe filters (e.g., 0.45 µm PTFE)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in g/L, mg/mL, or mol/L.
-
Visualizations
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.
Caption: General workflow for solubility determination.
The solubility of a compound like this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The following diagram illustrates these logical relationships.
Caption: Factors influencing solubility.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound in common organic solvents. The notable absence of quantitative data highlights a significant knowledge gap for this compound. Researchers and drug development professionals are encouraged to perform experimental determinations to fill this gap. The provided experimental protocol offers a standardized approach for such measurements. Understanding the interplay of solute, solvent, and system properties, as visualized in the provided diagram, will be essential in selecting appropriate solvents for various applications involving this compound.
References
Spectroscopic and Synthetic Profile of 2,4,6-Trimethoxycinnamic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2,4,6-Trimethoxycinnamic acid. While comprehensive experimental spectroscopic data for this specific isomer is not widely available in published literature, this document aggregates known properties and presents detailed data for the closely related and well-studied isomer, 3,4,5-Trimethoxycinnamic acid, as a valuable comparative reference. Furthermore, a general, robust protocol for the synthesis of trimethoxycinnamic acids via Knoevenagel condensation is detailed.
Compound Overview: this compound
This compound is a derivative of cinnamic acid characterized by three methoxy groups at positions 2, 4, and 6 of the phenyl ring.[1][2] Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The specific substitution pattern of this compound imparts unique electronic and steric properties that influence its chemical reactivity and potential applications.
Chemical Properties:
| Property | Value |
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.24 g/mol [1] |
| CAS Number | 13063-09-7 |
| Appearance | Powder[1] |
| Purity | Min. 95%[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4,5-Trimethoxycinnamic Acid
¹H NMR Data (DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 12.07 | s | 1H | -COOH | |
| 7.71 | d | 1H | =CH- | 15.9 |
| 6.79 | s | 2H | Ar-H | |
| 6.37 | d | 1H | Ar-CH= | 15.9 |
| 3.90 | s | 9H | -OCH₃ |
Data sourced from publicly available spectra of 3,4,5-Trimethoxycinnamic acid.[3][4]
¹³C NMR Data of 3,4,5-Trimethoxycinnamic acid:
| Chemical Shift (δ) ppm | Assignment |
| 168.1 | -C=O |
| 153.2 | Ar-C-O |
| 145.2 | =CH- |
| 139.5 | Ar-C |
| 129.8 | Ar-C |
| 116.5 | Ar-CH= |
| 106.1 | Ar-CH |
| 60.1 | p-OCH₃ |
| 56.0 | m-OCH₃ |
Note: The assignments are based on typical chemical shifts for cinnamic acid derivatives and may require further 2D NMR analysis for unambiguous confirmation.[5]
Infrared (IR) Spectroscopy
The IR spectrum of a cinnamic acid derivative is characterized by several key absorption bands. For a generic trimethoxycinnamic acid, the following peaks are expected:
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-2300 (broad) | O-H stretch | Carboxylic Acid |
| ~3000-2850 | C-H stretch | Methoxy, Alkene, Aromatic |
| ~1680 | C=O stretch | Carboxylic Acid |
| ~1630 | C=C stretch | Alkene |
| ~1580, ~1500 | C=C stretch | Aromatic Ring |
| ~1250, ~1050 | C-O stretch | Aryl Ether |
These are characteristic ranges for cinnamic acids and their derivatives.[6]
Mass Spectrometry (MS)
Mass spectrometry data for trimethoxycinnamic acid would show a molecular ion peak corresponding to its molecular weight.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 238.08 | [M]⁺ |
| 239.09 | [M+H]⁺ |
| 261.07 | [M+Na]⁺ |
Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and methoxy groups (-31 Da).
Experimental Protocols
Synthesis via Knoevenagel Condensation
This compound can be synthesized using the Knoevenagel condensation reaction. This method involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Malonic acid
-
Pyridine (solvent and base)
-
Piperidine (catalyst)
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve malonic acid (1.2-1.5 equivalents) and 2,4,6-trimethoxybenzaldehyde (1 equivalent) in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (typically 70-90°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold water and ice.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic and a precipitate forms.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). Acquire spectra in both positive and negative ion modes.
Workflow and Pathway Diagrams
The synthesis of this compound via Knoevenagel condensation can be visualized as a straightforward workflow.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 13063-09-7 | Benchchem [benchchem.com]
- 3. 3,4,5-Trimethoxycinnamic acid(90-50-6) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,4,5-Trimethoxycinnamic acid(90-50-6) 13C NMR spectrum [chemicalbook.com]
- 6. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Potential Biological Activities of 2,4,6-Trimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in scientific research due to their wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of three methoxy groups at the 2, 4, and 6 positions of the phenyl ring in this compound imparts unique chemical properties that may influence its biological effects.[1] This technical guide provides an in-depth overview of the current understanding of the potential biological activities of this compound, with a focus on its anticancer and anti-inflammatory properties. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.
Anticancer Activity
While direct studies on the anticancer activity of this compound are limited, research on structurally related compounds, particularly 2,4,6-trimethoxychalcones, provides valuable insights into its potential as an anticancer agent. Chalcones are precursors of flavonoids and are known to possess diverse biological activities. The 2,4,6-trimethoxyphenyl moiety is a common feature in several synthetic chalcones with demonstrated anticancer effects.
Quantitative Data: Anticancer Activity of Related Compounds
The following table summarizes the 50% inhibitory concentration (IC50) values of various 2,4,6-trimethoxychalcone derivatives against different cancer cell lines. This data highlights the potential of the 2,4,6-trimethoxy scaffold in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Reference |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 3.204 | [3] |
| MCF-7 (Breast Cancer) | 3.849 | [3] | |
| 2',4',6'-trimethoxy-4'-nitrochalcone (Ch-19) | KYSE-450 (Esophageal Squamous Cell Carcinoma) | 4.97 | [4] |
| Eca-109 (Esophageal Squamous Cell Carcinoma) | 9.43 | [4] |
Potential Mechanisms of Anticancer Activity
Studies on related trimethoxy-substituted compounds suggest several potential mechanisms through which this compound might exert its anticancer effects:
-
Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells. Chalcone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Some chalcone derivatives have been found to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[6]
-
Inhibition of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the NF-κB, MAPK, and PI3K/Akt pathways, are often dysregulated in cancer.[1][7][8] Inhibition of these pathways is a common mechanism of action for many anticancer drugs. While direct evidence for this compound is lacking, derivatives of cinnamic acid have been shown to modulate these pathways.[6][9]
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to the development of various diseases, including cancer.[10] Cinnamic acid and its derivatives have been investigated for their anti-inflammatory properties.[11] The potential anti-inflammatory effects of this compound are likely mediated through the modulation of inflammatory signaling pathways.
Potential Mechanisms of Anti-inflammatory Activity
The primary mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12]
-
NF-κB Signaling Pathway: The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[14] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[15] It is plausible that this compound could inhibit this pathway at one or more of these steps.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound.
Synthesis of this compound
A common method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[16][17][18][19][20]
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
A mixture of 2,4,6-trimethoxybenzaldehyde, malonic acid, and a catalytic amount of piperidine is refluxed in pyridine.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled and poured into a mixture of ice and concentrated HCl to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol/water.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.
Signaling Pathways and Visualizations
The biological activities of this compound are likely mediated through the modulation of complex intracellular signaling networks. Based on studies of related compounds, the NF-κB, MAPK, and PI3K/Akt pathways are potential targets.
NF-κB Signaling Pathway
As a key regulator of inflammation and cell survival, the NF-κB pathway is a prime target for anti-inflammatory and anticancer drug development.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. It consists of several parallel cascades, including the ERK, JNK, and p38 pathways.
Caption: Postulated modulation of the MAPK/ERK pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling route that promotes cell survival and growth and is frequently hyperactivated in cancer.
Caption: Potential interference of this compound with the PI3K/Akt pathway.
Conclusion
While direct evidence for the biological activities of this compound is still emerging, the existing research on structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The 2,4,6-trimethoxy substitution pattern appears to be a promising scaffold for the development of novel anticancer and anti-inflammatory drugs. Further studies are warranted to elucidate the specific molecular targets and mechanisms of action of this compound and to establish its efficacy and safety in preclinical models. This technical guide serves as a foundational resource to inform and guide these future research endeavors.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,5-trimethoxybenzaldehyde, a bitter principle in plants, suppresses adipogenesis through the regulation of ERK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines | Bentham Science [eurekaselect.com]
- 7. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inflammatory kinase IKKα phosphorylates and stabilizes c-Myc and enhances its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
A Comprehensive Review of Trimethoxycinnamic Acid Isomers: Synthesis, Biological Activity, and Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxycinnamic acid (TMCA) isomers and their derivatives represent a class of phenylpropanoids with significant and diverse biological activities. Found in various medicinal plants and also accessible through chemical synthesis, these compounds have garnered considerable interest in the fields of pharmacology and drug discovery. Their structural variations, primarily the position of the three methoxy groups on the phenyl ring and the cis/trans configuration of the acrylic acid side chain, lead to a wide spectrum of biological effects. This technical guide provides a comprehensive review of the literature on trimethoxycinnamic acid isomers, focusing on their synthesis, quantitative biological data, and their modulation of key cellular signaling pathways.
Chemical Synthesis of Trimethoxycinnamic Acid Isomers
The synthesis of trimethoxycinnamic acid isomers is most commonly achieved through condensation reactions, such as the Knoevenagel, Perkin, or Wittig reactions, starting from the corresponding trimethoxybenzaldehyde. Subsequent modifications, such as esterification or amidation of the carboxylic acid group, are often employed to generate a diverse library of derivatives with potentially enhanced biological activities.
General Synthetic Approaches:
-
Knoevenagel Condensation: This reaction involves the condensation of a trimethoxybenzaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. This method is widely used for the synthesis of various cinnamic acid derivatives.[1][2]
-
Perkin Reaction: This method synthesizes α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[3]
-
Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes, including cinnamic acid derivatives, by reacting an aldehyde or ketone with a phosphonium ylide.[4]
Experimental Protocols:
Synthesis of 3,4,5-Trimethoxycinnamic Acid via Green Knoevenagel Condensation [2]
This protocol offers an environmentally friendly approach to the synthesis of 3,4,5-trimethoxycinnamic acid.
-
Reactants: 4.06 g (20.7 mmol) of 3,4,5-trimethoxybenzaldehyde, 2.58 g (1.2 equivalents) of malonic acid, and 0.66 g (0.4 equivalents) of ammonium bicarbonate are combined in a large test tube.
-
Solvent: 10 ml of ethyl acetate is added to the solid mixture.
-
Reaction Conditions: The test tube is suspended in an oil bath preheated to 140°C. The reaction mixture will evolve gas and the ethyl acetate will boil. The reaction is allowed to proceed for 2 hours, by which time the gas evolution should cease and the mixture will become a semi-solid mass.
-
Work-up: After cooling, a saturated sodium bicarbonate solution is added to dissolve the solid mass. The aqueous solution is then acidified to pH 2 with 6M HCl, leading to the precipitation of the product.
-
Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a 4:1 water:ethanol mixture to yield off-white to yellowish crystals. For higher purity, the crystals can be redissolved in saturated sodium bicarbonate solution, washed with ethyl acetate, and then re-precipitated with 6M HCl. The final product is dried to obtain pure 3,4,5-trimethoxycinnamic acid.
Synthesis of 3,4,5-Trimethoxycinnamic Acid Amide Derivatives [4]
This protocol describes a general method for the synthesis of amide derivatives from 3,4,5-trimethoxycinnamic acid.
-
Activation of Carboxylic Acid: To a stirred solution of 3,4,5-trimethoxycinnamic acid (1.0 g, 4.2 mmol) in dry dichloromethane (30 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.97 g, 5.0 mmol), 1-hydroxybenzotriazole (HOBt) (0.68 g, 5.0 mmol), and triethylamine (TEA) (0.70 mL, 5.0 mmol) are added. The reaction mixture is stirred at room temperature for 30 minutes.
-
Amide Formation: The desired amine is then added to the reaction mixture, and the resulting solution is stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture is washed with brine (20 mL) and water (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
Biological Activities of Trimethoxycinnamic Acid Isomers
Trimethoxycinnamic acid isomers and their derivatives exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The specific biological activity is often dependent on the substitution pattern of the methoxy groups and the nature of the derivative (e.g., acid, ester, or amide).
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of trimethoxycinnamic acid derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Ester S1 (Tyrosol ester of 3,4,5-TMCA) | MDA-MB-231 (Breast) | 46.7 | [3] |
| Ester S5 (Dihydroartemisinin ester of 3,4,5-TMCA) | PC-3 (Prostate) | 17.22 | [3] |
| SGC-7901 (Gastric) | 11.82 | [3] | |
| A549 (Lung) | 0.50 | [3] | |
| MDA-MB-435s (Melanoma) | 5.33 | [3] | |
| Ester S8 (2',5'-dimethoxychalcone ester of 3,4,5-TMCA) | A549 (Lung) | 36.7 | [3] |
| Hep 3B (Hepatocellular) | 23.2 | [3] | |
| HT-29 (Colon) | 23.8 | [3] | |
| MCF-7 (Breast) | 6.4 | [3] | |
| Amide S15 (Piplartine analogue) | MDA-MB-231 (Breast) | 6.6 | [3] |
| Amide S19 (Phenylcinnamide derivative) | U-937 (Leukemia) | 9.7 | [3] |
| HeLa (Cervical) | 38.9 | [3] | |
| Amide S20 (Etherified phenylcinnamide) | U-937 (Leukemia) | 1.8 | [3] |
| HeLa (Cervical) | 2.1 | [3] | |
| Hybrid 4b (Chalcone-hydroxamic acid hybrid of 3,4,5-TMCA) | MCF-7 (Breast) | 0.536 | [5] |
| HepG2 (Hepatocellular) | 1.206 | [5] | |
| HCT116 (Colon) | 0.897 | [5] | |
| A549 (Lung) | 1.154 | [5] |
Cholinesterase Inhibitory Activity
Certain derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 | [6] |
| BChE | 32.46 | [6] | |
| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BChE | 44.41 | [6] |
| 4-Bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | ~46 | [6] |
| Benzyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 49.44 | [6] |
Other Biological Activities
-
Soluble Epoxide Hydrolase Inhibition: Ester derivatives of 3,4,5-TMCA isolated from Polygala tenuifolia have shown inhibitory activity against soluble epoxide hydrolase, with one compound (N5) exhibiting an IC50 value of 6.4 µM.[3]
-
Hypoxia Inducible Factor-2 (HIF-2) Inhibition: 3,4,5-Trimethoxycinnamic acid has been identified as an inhibitor of HIF-2 transcriptional activity with an EC50 value of 60.6 µM.[7]
-
Antioxidant Activity: 2,4,6-Trimethoxycinnamic acid has been synthesized and optimized for use as an antioxidant, acting as a scavenger of singlet oxygen and peroxyl radicals.[8]
Modulation of Cellular Signaling Pathways
The diverse biological effects of trimethoxycinnamic acid isomers can be attributed to their ability to modulate various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents.
GABAA Receptor Signaling
3,4,5-Trimethoxycinnamic acid has been reported to exert anticonvulsant and sedative activities by acting as a GABAA/BZ receptor agonist.[3] This interaction is central to its effects on the central nervous system.
GABAA receptor agonism by 3,4,5-TMCA.
Hypoxia-Inducible Factor-2α (HIF-2α) Signaling
Hypoxia-inducible factors are transcription factors that play a crucial role in the cellular response to low oxygen levels. The α-subunits, including HIF-2α, are degraded under normoxic conditions but stabilize under hypoxia, leading to the transcription of genes involved in angiogenesis, cell proliferation, and metabolism. 3,4,5-Trimethoxycinnamic acid has been shown to inhibit HIF-2α transcriptional activity.[7]
Inhibition of HIF-2α signaling by 3,4,5-TMCA.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. While direct evidence for the modulation of NF-κB by trimethoxycinnamic acid isomers is still emerging, related phenolic compounds like caffeic acid have been shown to inhibit this pathway.[9] This suggests a potential mechanism for the anti-inflammatory properties of TMCA isomers. The canonical NF-κB pathway is initiated by pro-inflammatory signals, leading to the activation of the IKK complex, which then phosphorylates IκBα, targeting it for degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.
Potential inhibition of NF-κB signaling by TMCA isomers.
Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathways
The MAPK and JAK-STAT pathways are crucial for regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. While some studies on related compounds suggest a potential link, direct experimental evidence demonstrating the modulation of these pathways by trimethoxycinnamic acid isomers is limited in the current literature. Further research is needed to elucidate the specific interactions of TMCA isomers with these important signaling cascades.
Conclusion
Trimethoxycinnamic acid isomers and their derivatives are a promising class of bioactive molecules with a wide range of pharmacological activities. Their synthesis is well-established, allowing for the generation of diverse chemical libraries for drug discovery. The quantitative data on their biological activities, particularly their anticancer and cholinesterase inhibitory effects, highlight their therapeutic potential. While the modulation of the GABAA receptor and HIF-2α signaling pathways by 3,4,5-TMCA is documented, further research is required to fully understand the interactions of various TMCA isomers with other key signaling pathways, such as NF-κB, MAPK, and JAK-STAT. Such studies will be instrumental in the development of novel and targeted therapies based on the trimethoxycinnamic acid scaffold.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity [mdpi.com]
- 7. A New Hypoxia Inducible Factor-2 Inhibitory Pyrrolinone Alkaloid from Roots and Stems of Piper sarmentosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Safety and Handling of 2,4,6-Trimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4,6-Trimethoxycinnamic acid (CAS No. 13063-09-7)[1]. It is intended to be a crucial resource for laboratory personnel and drug development professionals working with this compound. The following sections detail toxicological data, handling precautions, emergency procedures, and relevant biological pathways.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information presented herein is a consolidation of data from SDS of structurally similar isomers, including 2,3,4-, 2,4,5-, and 3,4,5-Trimethoxycinnamic acid, and should be used as a guide with this limitation in mind.
Section 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 13063-09-7 | [1] |
| Molecular Formula | C12H14O5 | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Powder | [2] |
| Color | Light yellow to off-white | [2] |
| Odor | No information available | [2] |
Section 2: Hazard Identification and Toxicological Summary
Based on data for its isomers, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2].
Toxicological Data Summary (Based on Isomer Data)
| Hazard | Classification | Details | Reference |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2] |
| Acute Toxicity | No data available | No acute toxicity information is available for this specific product or its isomers. | [3] |
| Carcinogenicity | No data available | Not classified as a carcinogen by IARC, ACGIH, or NTP. | |
| Germ Cell Mutagenicity | No data available | [3] | |
| Reproductive Toxicity | No data available | [3] |
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].
-
P264: Wash skin thoroughly after handling[2].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[2].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[2].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Section 3: Handling and Storage
Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166)[2].
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use[2].
-
Respiratory Protection: Under normal use and with adequate ventilation, respiratory protection is not typically required. For large quantities or in case of insufficient ventilation, use a NIOSH/MSHA approved respirator[2].
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2].
-
Keep away from heat and sources of ignition.
Section 4: Accidental Release and First Aid Measures
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[2].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention[2].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention[2].
-
Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention[2].
Section 5: Experimental Protocols
General Synthesis Procedure (Knoevenagel Condensation):
This protocol is a general representation of the synthesis of cinnamic acid derivatives and should be adapted and optimized for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4,6-Trimethoxybenzaldehyde, malonic acid, and a base catalyst (e.g., pyridine, piperidine, or ammonium bicarbonate) in a suitable solvent (e.g., ethanol, pyridine, or ethyl acetate).
-
Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 6: Biological Signaling Pathways
Cinnamic acid and its derivatives are known to exhibit various biological activities, including antioxidant and anti-inflammatory effects. The following diagrams illustrate the key signaling pathways potentially modulated by this compound based on studies of related compounds.
Antioxidant Activity via Nrf2-ARE Pathway
Cinnamic acid derivatives can induce an antioxidant response by activating the Nrf2-ARE signaling pathway. This leads to the expression of antioxidant enzymes that protect the cell from oxidative stress[4][5].
Caption: Nrf2-ARE antioxidant signaling pathway.
Anti-inflammatory Activity via NF-κB Pathway
Trimethoxycinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression[6].
Caption: NF-κB mediated anti-inflammatory pathway.
References
- 1. 13063-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,6-Trimethoxycinnamic Acid via Knoevenagel Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds. This application note provides a detailed protocol for the synthesis of 2,4,6-Trimethoxycinnamic acid, a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The procedure described is a Doebner modification of the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde (2,4,6-Trimethoxybenzaldehyde) with an active methylene compound (malonic acid) in the presence of a basic catalyst system, typically pyridine and piperidine. This method is widely employed for the synthesis of α,β-unsaturated carboxylic acids.[1][2]
Reaction Principle and Stoichiometry
The synthesis of this compound proceeds via the Knoevenagel condensation of 2,4,6-Trimethoxybenzaldehyde with malonic acid. The reaction is catalyzed by piperidine, with pyridine serving as both a basic catalyst and a solvent. The reaction is followed by decarboxylation to yield the final cinnamic acid derivative. For optimal yields, an excess of malonic acid is typically used.[3]
Table 1: Reactant Properties and Molar Ratios
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |
| 2,4,6-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 1 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 2 |
| Pyridine | C₅H₅N | 79.10 | Solvent/Catalyst |
| Piperidine | C₅H₁₁N | 85.15 | Catalyst |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.[3][4]
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methyl ethyl ketone (for recrystallization)
-
Deionized water
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4,6-Trimethoxybenzaldehyde (1 mole equivalent) and malonic acid (2 mole equivalents).[3]
-
Addition of Solvent and Catalyst: Add pyridine to the flask to dissolve the reactants, with gentle warming if necessary. Once a homogenous solution is obtained, add a catalytic amount of piperidine (approximately 0.1 mole equivalent relative to the aldehyde).
-
Reaction: Heat the reaction mixture to 80-85°C and maintain this temperature for 1 hour.[3] Subsequently, increase the temperature to reflux (approximately 110-115°C) and continue heating for an additional 3 hours.[3] The evolution of carbon dioxide should be observed during the reaction.[3]
-
Workup - Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing a large volume of cold water (approximately 10 times the volume of pyridine used). Acidify the mixture by the slow addition of concentrated hydrochloric acid with stirring until the pH is strongly acidic (pH 1-2). A precipitate of the crude this compound will form.
-
Workup - Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with several portions of cold water to remove residual pyridine and other water-soluble impurities.
-
Purification - Base Wash: Dissolve the crude acid in an aqueous solution of sodium hydroxide. Filter the resulting solution to remove any insoluble impurities.
-
Purification - Reprecipitation: Acidify the filtrate with concentrated hydrochloric acid with stirring to reprecipitate the purified this compound.
-
Purification - Final Filtration and Drying: Collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60-70°C.
-
Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent such as methyl ethyl ketone.[3]
Table 2: Summary of Reaction Conditions and Expected Yield
| Parameter | Value |
| Reaction Temperature | 80-85°C (1 hr), then reflux (3 hrs) |
| Reaction Time | 4 hours |
| Solvent | Pyridine |
| Catalyst | Piperidine |
| Expected Yield | 85-95% (based on similar syntheses)[3] |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Knoevenagel condensation for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Pyridine is a flammable, harmful, and carcinogenic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Piperidine is a flammable, toxic, and corrosive liquid. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.
-
The reaction generates carbon dioxide, which can cause pressure buildup. Ensure the reaction is not conducted in a sealed vessel.
Characterization
The final product can be characterized by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirm the chemical structure of this compound.
Troubleshooting
-
Low Yield:
-
Ensure an excess of malonic acid is used.[3]
-
Verify that the reaction temperatures and times are followed accurately.
-
Ensure all reactants are of high purity and the pyridine is anhydrous.
-
-
Incomplete Reaction:
-
Monitor the reaction by TLC to ensure the starting aldehyde is consumed.
-
If the reaction stalls, a slight extension of the reflux time may be necessary.
-
-
Product Contamination:
-
Thorough washing of the crude and purified product is crucial to remove residual pyridine and other impurities.
-
If the product is still impure after reprecipitation, recrystallization from a suitable solvent is recommended.[3]
-
References
HPLC method for purification of 2,4,6-Trimethoxycinnamic acid
An Application Note and Protocol for the Preparative HPLC Purification of 2,4,6-Trimethoxycinnamic Acid
Application Note
Introduction
This compound is a substituted derivative of cinnamic acid, a compound of interest in various fields of chemical and pharmaceutical research. Its structural complexity and potential for isomerization necessitate a robust purification method to ensure high purity for subsequent applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds from complex mixtures. This application note describes a preparative reverse-phase HPLC method for the effective purification of this compound.
Method Overview
A reverse-phase HPLC method was developed for the purification of this compound. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with formic acid to ensure good peak shape and resolution. This method is scalable for preparative purposes, allowing for the isolation of the target compound with high purity.
Key Features:
-
High Resolution: The method provides excellent separation of this compound from potential impurities.
-
Scalability: The analytical method can be readily scaled up to a preparative scale for the purification of larger quantities of the compound.[1][2]
-
High Purity: The optimized protocol is capable of yielding this compound with a purity exceeding 98%.[3]
Experimental Protocols
1. Sample Preparation
-
Dissolution: Dissolve the crude this compound sample in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is recommended to ensure compatibility with the mobile phase.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Instrumentation and Conditions
The following parameters are recommended for the purification of this compound. Optimization may be required based on the specific instrumentation and the nature of the impurities in the sample.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 20 min | 30-70% B over 20 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection Wavelength | 280 nm | 280 nm |
| Injection Volume | 10 µL | 1-5 mL (depending on sample concentration) |
| Column Temperature | 30 °C | 30 °C |
3. Purification Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Chromatographic Separation: Run the gradient program as specified in the table above.
-
Fraction Collection: Collect the fraction corresponding to the this compound peak based on the retention time observed during an analytical run.
-
Post-Purification Analysis: Analyze the collected fractions for purity using the analytical HPLC method.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid compound.
Data Presentation
Table 1: Representative Purification Data
| Compound | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | 15.2 | >98 | ~90 |
| Impurity 1 | 12.8 | - | - |
| Impurity 2 | 17.5 | - | - |
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical relationship of key parameters for the HPLC purification method.
References
- 1. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Preparative isolation and purification of hydroxyanthraquinones and cinnamic acid from the chinese medicinal herb Rheum officinale Baill. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidaion of 2,4,6-Trimethoxycinnamic Acid via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cinnamic acids and their derivatives are a class of organic compounds widely found in the plant kingdom and are of significant interest in drug development and materials science due to their diverse biological activities. The precise determination of their molecular structure is crucial for understanding their function and for quality control in synthesis. NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provides unambiguous structural information through the analysis of chemical shifts, spin-spin couplings, and through-bond correlations. This application note details the necessary protocols for sample preparation, NMR data acquisition, and interpretation for the structural elucidation of 2,4,6-trimethoxycinnamic acid.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound and related compounds:
-
Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and a higher concentration for ¹³C NMR, ideally as much as will dissolve to form a saturated solution.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for cinnamic acid derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts of labile protons (e.g., carboxylic acid and hydroxyl groups).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter which can degrade the spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[1]
-
Internal Standard: An internal standard, such as Tetramethylsilane (TMS), is often added for referencing the chemical shifts to 0 ppm. However, modern spectrometers can also reference the spectra to the residual solvent signal.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Spectroscopy (for detailed structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Data Presentation and Interpretation
While specific data for this compound is not provided in the search results, the following tables present the ¹H and ¹³C NMR data for the analogous compound 3,4,5-trimethoxycinnamic acid in CDCl₃, which serves as a valuable example.[2][3]
¹H NMR Data for 3,4,5-Trimethoxycinnamic Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.07 | br. s | - | 1H | Carboxylic Acid (-COOH) |
| 7.71 | d | 15.9 | 1H | Vinylic Proton (β-H) |
| 6.79 | s | - | 2H | Aromatic Protons (Ar-H) |
| 6.37 | d | 15.9 | 1H | Vinylic Proton (α-H) |
| 3.90 | s | - | 9H | Methoxy Protons (-OCH₃) x 3 |
Data obtained from CDCl₃ solution.[2][3]
¹³C NMR Data for 3,4,5-Trimethoxycinnamic Acid
| Chemical Shift (δ) ppm | Assignment |
| 172.4 | Carbonyl Carbon (-C OOH) |
| 153.4 | Aromatic Carbon (C-OCH₃) x 2 |
| 147.0 | Vinylic Carbon (β-C) |
| 140.5 | Aromatic Carbon (C-OCH₃) |
| 129.4 | Aromatic Carbon (ipso-C) |
| 116.4 | Vinylic Carbon (α-C) |
| 105.5 | Aromatic Carbon (CH) x 2 |
| 60.9 | Methoxy Carbon (para--OCH₃) |
| 56.1 | Methoxy Carbon (meta--OCH₃) x 2 |
Data obtained from CDCl₃ solution.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of a substituted cinnamic acid using NMR spectroscopy.
Caption: Workflow for NMR structural elucidation.
Molecular Structure and Key NMR Correlations
This diagram shows the molecular structure of this compound and highlights the expected key correlations that would be observed in 2D NMR experiments, which are essential for confirming the connectivity of the atoms.
Caption: Key 2D NMR correlations for structure confirmation.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules such as this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing a combination of 1D and 2D NMR experiments, researchers can confidently determine the chemical structure of substituted cinnamic acids. The provided data for an analogous compound and the illustrative diagrams of the workflow and molecular correlations serve as a comprehensive guide for scientists in the field.
References
Application Notes and Protocols: In Vitro Antioxidant Activity of 2,4,6-Trimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives are recognized for a broad spectrum of biological activities, including antioxidant properties.[1][2][3] The antioxidant capacity of these compounds is largely attributed to their chemical structure, particularly the presence and position of hydroxyl and methoxy groups on the phenyl ring, which can stabilize free radicals.[1] The methoxy groups are known to be electron-donating, which can enhance the radical scavenging ability of the phenolic compounds.
Data Presentation
As of the latest literature review, specific quantitative in vitro antioxidant activity data for this compound from DPPH, ABTS, and FRAP assays has not been published. The following tables are structured for researchers to populate with their experimental data. For context, reported values for the related isomer 3,4,5-Trimethoxycinnamic acid are included where found.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Standard Reference |
| This compound | Data not available | Ascorbic Acid / Trolox |
| 3,4,5-Trimethoxycinnamic acid | Data not available | Ascorbic Acid / Trolox |
| Ascorbic Acid (Example Value) | ~5 | - |
| Trolox (Example Value) | ~8 | - |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | IC50 (µg/mL) | Standard Reference |
| This compound | Data not available | Ascorbic Acid / Trolox |
| 3,4,5-Trimethoxycinnamic acid | Data not available | Ascorbic Acid / Trolox |
| Ascorbic Acid (Example Value) | ~2 | - |
| Trolox (Example Value) | ~4 | - |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value (µM Fe(II)/g) | Standard Reference |
| This compound | Data not available | Ferrous Sulfate / Trolox |
| 3,4,5-Trimethoxycinnamic acid | Data not available | Ferrous Sulfate / Trolox |
| Trolox (Example Value) | ~1500 | - |
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound (test sample)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (capable of reading at 517 nm)
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.
-
Preparation of Test Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or standard to the corresponding wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Mix the contents of the wells thoroughly.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[4] After incubation, measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
This compound (test sample)
-
Trolox (positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (capable of reading at 734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay. Prepare similar dilutions for the Trolox standard.
-
Assay Protocol:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample or standard to the corresponding wells.
-
For the blank, add 10 µL of the solvent used for the sample.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 6-7 minutes. Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where Acontrol is the absorbance of the ABTS•+ solution without the sample, and Asample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound (test sample)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Spectrophotometer (capable of reading at 593 nm)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[2] Warm the reagent to 37°C before use.[2]
-
Preparation of Test Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of the test sample or standard to the corresponding wells.
-
For the blank, add 20 µL of the solvent used for the sample.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4-10 minutes.[2][3] Measure the absorbance at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents per gram of the sample.
Visualizations
The following diagrams illustrate the general experimental workflows for the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
Application Notes and Protocols for Cell-Based Assays: Evaluating the Cytotoxicity of 2,4,6-Trimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives have garnered significant interest in pharmacology due to their broad spectrum of biological activities, including potential anticancer properties. Structurally related compounds, such as trimethoxychalcones, have demonstrated cytotoxic effects on various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. These effects are frequently linked to the generation of reactive oxygen species (ROS).
This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxicity of this compound. The described methods, including the MTT assay for cell viability, flow cytometry for apoptosis analysis (Annexin V-FITC/Propidium Iodide staining), and cell cycle analysis, are fundamental techniques in the preliminary screening and mechanistic study of potential anticancer compounds. While direct cytotoxic data for this compound is limited in publicly available literature, the data presented herein for structurally similar compounds provides a valuable reference for expected activity and experimental design.
Data Presentation: Cytotoxicity of Structurally Related Cinnamic Acid and Chalcone Derivatives
The following table summarizes the cytotoxic activity of various trimethoxy-substituted cinnamic acid and chalcone derivatives on different cancer cell lines. This data can be used as a reference for designing dose-response experiments for this compound.
| Compound Name | Cell Line(s) | Assay Type | IC50 / Effect | Reference |
| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | CCK-8 | 4.97 µM | [1] |
| Eca-109 (Esophageal) | CCK-8 | 9.43 µM | [1] | |
| Various Cinnamic Acid Derivatives | HeLa (Cervical), K562 (Leukemia), Fem-x (Melanoma), MCF-7 (Breast) | MTT | 42 - 166 µM | [2] |
| 3,4,5-trimethoxycinnamic acid ester (S1) | MDA-MB-231 (Breast) | Not Specified | 46.7 µM | [3] |
| 3,4,5-trimethoxycinnamic acid ester (S5) | PC-3 (Prostate), SGC-7901 (Gastric), A549 (Lung), MDA-MB-435s (Melanoma) | Not Specified | 17.22 µM, 11.82 µM, 0.50 µM, 5.33 µM | [3] |
| 2',5'-dimethoxychalcone ester (S8) | A549 (Lung), Hep 3B (Liver), HT-29 (Colon), MCF-7 (Breast) | Not Specified | 36.7 µM, 23.2 µM, 23.8 µM, 6.4 µM | [3] |
| 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone (Compound 6) | LA-N-1 (Neuroblastoma), NB-39 (Neuroblastoma) | WST-8 | Cytotoxic effects observed | [4] |
| 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC) | MCF-7 (Breast), MDA-MB-231 (Breast) | Not Specified | Selective inhibition of proliferation | [5] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | BEL-7402/5-FU (Liver) | Not Specified | Potent cytotoxicity | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Flow Cytometry for Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7][8]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Flow Cytometry for Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][9]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
70% ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytoprotective Effects of E-α-(4-Methoxyphenyl)-2’,3,4,4'-Tetramethoxychalcone (E-α-p-OMe-C6H4-TMC)—A Novel and Non-Cytotoxic HO-1 Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Measuring the Anti-inflammatory Effects of 2,4,6-Trimethoxycinnamic Acid
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of 2,4,6-Trimethoxycinnamic acid (TMCA) using an in vitro macrophage model. The protocols herein describe the use of the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[1]
Overview of Experimental Workflow
The overall workflow involves determining the non-cytotoxic concentration range of 2,4,6-TMCA, followed by the assessment of its effects on key inflammatory markers and signaling pathways in LPS-stimulated macrophages.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of 2,4,6-TMCA.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| RAW 264.7 Macrophage Cell Line | ATCC |
| This compound | Sigma-Aldrich |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin Solution | Gibco |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| Griess Reagent System | Promega |
| Mouse TNF-α and IL-6 ELISA Kits | eBioscience or R&D Systems |
| RIPA Lysis Buffer | Cell Signaling Technology |
| Protease and Phosphatase Inhibitor Cocktail | Roche |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Primary Antibodies (p-p65, p65, p-p38, p38, β-actin) | Cell Signaling Technology |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology |
| PVDF Membranes | Bio-Rad |
| ECL Western Blotting Substrate | Bio-Rad |
| 96-well and 6-well tissue culture plates | Corning |
Experimental Protocols
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days by dislodging them with a cell scraper. A sub-cultivation ratio of 1:3 to 1:6 is recommended.[2]
This assay is crucial to determine the concentrations of 2,4,6-TMCA that are non-toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cell death.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5×10⁴ cells/well and incubate overnight.[3]
-
The next day, treat the cells with various concentrations of 2,4,6-TMCA (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group. Select concentrations that show >90% cell viability for subsequent experiments.
-
Seed RAW 264.7 cells in appropriate plates (96-well for Griess and ELISA, 6-well for Western Blot) and allow them to adhere overnight.[4]
-
Pre-treat the cells with selected non-toxic concentrations of 2,4,6-TMCA for 1-2 hours.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO and cytokine analysis, or shorter times like 30-60 minutes for signaling protein phosphorylation).[5][6]
-
Include the following control groups:
-
Control: Untreated cells.
-
LPS Only: Cells treated only with LPS.
-
TMCA Only: Cells treated only with the highest concentration of TMCA to ensure it doesn't have a pro-inflammatory effect on its own.
-
This assay measures nitrite (a stable product of NO), which is a key inflammatory mediator produced by activated macrophages.[2][7]
-
After the 24-hour LPS stimulation period (from Protocol 3.3), collect 50 µL of the cell culture supernatant from each well of the 96-well plate.[8]
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[8]
-
Measure the absorbance at 540 nm.[8]
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[5][9]
-
Use the cell culture supernatants collected from Protocol 3.3.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[10][11][12]
-
The general steps involve:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.[13]
-
Incubating to allow the cytokine to bind.
-
Washing and adding a biotinylated detection antibody.[13]
-
Washing and adding a streptavidin-HRP conjugate.[13]
-
Adding a substrate solution to develop color in proportion to the amount of bound cytokine.[12]
-
Stopping the reaction with a stop solution and measuring the absorbance, typically at 450 nm.[13]
-
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[10]
Western blotting is used to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways. The activation of NF-κB and MAPK pathways is critical for the production of inflammatory mediators.[3][14]
-
After the appropriate stimulation time (e.g., 30-60 minutes for phosphorylation events), wash the cells in the 6-well plates with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 30-40 µg) by boiling in Laemmli sample buffer.[14]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.[14]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.[14]
-
Quantify band density using software like ImageJ, normalizing the phosphorylated protein levels to their total protein levels and then to a loading control like β-actin.[14][15]
Inflammatory Signaling Pathways
LPS binding to Toll-like receptor 4 (TLR4) on macrophages activates downstream signaling cascades, primarily the NF-κB and MAPK pathways. These pathways culminate in the transcription of genes encoding pro-inflammatory mediators. TMCA may exert its anti-inflammatory effects by inhibiting one or more steps in these pathways.
Caption: Simplified LPS-induced NF-κB and MAPK signaling pathways in macrophages.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of 2,4,6-TMCA on Cell Viability
| Concentration (µM) | Absorbance (570 nm) ± SD | Cell Viability (%) |
| Control (0) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 10 | 1.21 ± 0.09 | 96.8 |
| 25 | 1.18 ± 0.06 | 94.4 |
| 50 | 0.85 ± 0.05 | 68.0 |
| 100 | 0.45 ± 0.04 | 36.0 |
Table 2: Inhibition of NO Production by 2,4,6-TMCA
| Treatment | Concentration (µM) | Nitrite (µM) ± SD | % Inhibition |
| Control | - | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | - | 45.2 ± 3.1 | 0 |
| LPS + TMCA | 1 | 38.6 ± 2.5 | 14.6 |
| LPS + TMCA | 10 | 25.1 ± 1.9 | 44.5 |
| LPS + TMCA | 25 | 12.3 ± 1.1 | 72.8 |
Table 3: Effect of 2,4,6-TMCA on TNF-α and IL-6 Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control | - | 50 ± 8 | 25 ± 5 |
| LPS (1 µg/mL) | - | 3500 ± 210 | 1800 ± 150 |
| LPS + TMCA | 10 | 2100 ± 180 | 1100 ± 90 |
| LPS + TMCA | 25 | 950 ± 110 | 550 ± 60 |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment | Concentration (µM) | p-p65 / p65 Ratio | p-p38 / p38 Ratio |
| Control | - | 0.10 ± 0.02 | 0.12 ± 0.03 |
| LPS (1 µg/mL) | - | 1.00 ± 0.15 | 1.00 ± 0.12 |
| LPS + TMCA | 10 | 0.55 ± 0.08 | 0.61 ± 0.07 |
| LPS + TMCA | 25 | 0.25 ± 0.04 | 0.30 ± 0.05 |
References
- 1. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 8. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 9. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. novamedline.com [novamedline.com]
- 14. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4,6-Trimethoxycinnamic Acid in Organic Synthesis
Introduction
2,4,6-Trimethoxycinnamic acid is a substituted aromatic carboxylic acid characterized by three methoxy groups at the 2, 4, and 6 positions of the phenyl ring.[1] This specific substitution pattern imparts unique electronic and steric properties, making it a valuable and versatile starting material for the synthesis of a variety of complex organic molecules, including stilbenes and chalcones. These synthesized compounds often exhibit significant biological activities, positioning them as promising candidates in drug discovery and development.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound and its close derivatives as precursors in key organic transformations.
Application Note 1: Synthesis of (E)-Stilbene Derivatives via Wittig Reaction
The conversion of this compound to its corresponding aldehyde provides a crucial intermediate for the synthesis of stilbene derivatives. The Wittig reaction is a reliable and widely used method for forming carbon-carbon double bonds from aldehydes and phosphorus ylides, often with high stereoselectivity for the (E)-isomer.[5][6][7]
Experimental Workflow
References
- 1. This compound | 13063-09-7 | Benchchem [benchchem.com]
- 2. uece.br [uece.br]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Knoevenagel Condensation of 2,4,6-Trimethoxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols to improve the yield and purity of 2,4,6-Trimethoxycinnamic acid synthesized via the Knoevenagel condensation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My yield is very low. What are the most common causes?
Low yields in this reaction can stem from several factors. Systematically review the following:
-
Inefficient Catalysis: The traditional pyridine/piperidine system can be inefficient and is hazardous.[1] Consider switching to a more robust and environmentally friendly "green" catalyst system. Ammonium bicarbonate under solvent-free conditions has proven effective for substituted benzaldehydes.[1][2][3]
-
Incomplete Reaction: The steric hindrance of the 2,4,6-trimethoxybenzaldehyde substrate can slow the reaction rate.[4] Ensure adequate reaction time and temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Suboptimal Temperature: The reaction requires sufficient thermal energy for both the condensation and the subsequent decarboxylation of the malonic acid intermediate.[2] For solvent-free methods with ammonium bicarbonate, temperatures around 140°C are often necessary.[5] Lower temperatures (e.g., 90°C) may result in significantly lower yields.[5]
-
Poor Work-up Procedure: The product is an acid and must be isolated correctly. This typically involves dissolving the crude reaction mixture in a basic aqueous solution (like sodium bicarbonate), washing with an organic solvent to remove the unreacted aldehyde, and then re-acidifying the aqueous layer to precipitate the pure product.[5]
Q2: My reaction has stalled, and I see a lot of unreacted 2,4,6-trimethoxybenzaldehyde. How can I drive the reaction to completion?
This is a common issue, particularly given the sterically hindered nature of the starting material.[4]
-
Increase Reaction Time/Temperature: The simplest solution is to prolong the reaction time or cautiously increase the temperature. Use TLC to monitor for the disappearance of the starting aldehyde.
-
Catalyst Choice: Ensure your catalyst is active. If using a standard amine catalyst, ensure it has not degraded. For greener methods, ammonium salts like ammonium bicarbonate are generally stable and effective.[1][2]
-
Reactant Ratio: While traditional methods use a large excess of malonic acid, modern green protocols have successfully reduced this to around 1.2 equivalents without compromising yield.[1][5] Ensure your molar ratios are correct.
Q3: My final product is an off-white or yellow powder and appears impure. What are the likely contaminants and how can I remove them?
The most common impurities are unreacted 2,4,6-trimethoxybenzaldehyde and the intermediate dicarboxylic acid (from incomplete decarboxylation).
-
Removal of Unreacted Aldehyde: The aldehyde is not acidic and can be removed during the work-up. After the reaction is complete, dissolve the crude mixture in a saturated sodium bicarbonate solution. The acidic product will dissolve, forming its sodium salt. The neutral aldehyde will not dissolve and can be removed by washing the aqueous solution several times with a solvent like ethyl acetate.[5] The aqueous and organic layers should be transparent before proceeding.[5]
-
Ensuring Complete Decarboxylation: The formation of the cinnamic acid requires a decarboxylation step, which is temperature-dependent.[2] If the reaction temperature is too low or the time is too short, the dicarboxylic acid intermediate may remain. Heating the reaction mixture at a sufficiently high temperature (e.g., 140°C) for an adequate duration (e.g., 2 hours) promotes complete decarboxylation.[5][6]
-
Final Purification: After precipitation with acid, recrystallization is the final step to achieve high purity. A mixture of water and ethanol (e.g., 4:1) is often effective for recrystallizing cinnamic acid derivatives, yielding pure white crystals.[5]
Q4: Can I perform this reaction without toxic solvents like pyridine?
Absolutely. Modern, greener protocols are highly effective and avoid the hazards associated with pyridine and piperidine.[1][3]
-
Solvent-Free Reaction: A highly effective method involves heating the solid reactants (2,4,6-trimethoxybenzaldehyde, malonic acid, and ammonium bicarbonate) directly.[2][6] This reduces waste and simplifies the procedure.
-
Water-Mediated Synthesis: Recent studies show that for some substrates, the Knoevenagel condensation can proceed in water at elevated temperatures, even without a catalyst, yielding excellent results.[4]
-
Alternative Solvents: If a solvent is preferred, options like ethanol or even water can be used with appropriate catalysts, replacing pyridine.[7]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and conditions is critical for optimizing the Knoevenagel condensation. While data for 2,4,6-trimethoxybenzaldehyde is specific, the following table summarizes results for various substituted benzaldehydes, providing a strong indication of the efficacy of different green methodologies.
| Catalyst System | Solvent | Temperature | Typical Time | Reported Yield Range | Citation(s) |
| Ammonium Bicarbonate | Solvent-Free | 90–140°C | 2–3 hours | 73–95% | [2][5][6] |
| Piperidine | Ethyl Acetate | 77°C (Reflux) | ~7 hours | ~99% | [2] |
| 1,2-Diaminoethane | Solvent-Free | 90°C | 2 hours | ~100% | [2] |
| No Catalyst | Water | 50–80°C | 4–5 hours | 81–99% | [4] |
| Calcium Ferrite (CaFe₂O₄) NPs | Methanol | Room Temp. | 20–30 min | 90–95% | [8] |
Experimental Protocols
Recommended Protocol: Solvent-Free Synthesis using Ammonium Bicarbonate
This protocol is based on established green chemistry principles, offering high yields, operational simplicity, and minimal waste.[2][5]
Materials:
-
2,4,6-trimethoxybenzaldehyde
-
Malonic acid
-
Ammonium bicarbonate (NH₄HCO₃)
-
Ethyl acetate (used transiently)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Reactant Mixing: In a large test tube or round-bottom flask, combine 2,4,6-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).[5]
-
Reaction Setup: Add a small amount of ethyl acetate (approx. 2-3 mL per gram of aldehyde) to create a slurry. Place the vessel in a preheated oil bath at 140°C.[5]
-
Condensation & Decarboxylation: The ethyl acetate will boil off as the reaction commences, which is marked by vigorous gas (CO₂) evolution.[5] Continue heating for 2-3 hours. The mixture will become a viscous, golden-yellow semi-solid. The reaction is complete when gas evolution ceases.
-
Work-up & Product Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Add saturated sodium bicarbonate solution to the vessel to dissolve the solid mass. This may require stirring for some time.
-
Transfer the aqueous solution to a separatory funnel and wash it two to three times with small volumes of ethyl acetate to remove any unreacted aldehyde and non-acidic impurities. Discard the organic layers.[5]
-
Cool the aqueous layer in an ice bath and slowly add 6M HCl with stirring until the pH reaches ~2. A precipitate of this compound will form.[5]
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.
-
Recrystallize the crude product from a 4:1 water:ethanol mixture to obtain pure, white, needle-like crystals.[5]
-
Dry the final product in a vacuum oven.
-
Visualizations
Experimental Workflow
Caption: General workflow for the green synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the Knoevenagel condensation.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. research.tue.nl [research.tue.nl]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing HPLC Separation of Trimethoxycinnamic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of trimethoxycinnamic acid isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of trimethoxycinnamic acid isomers.
Question: Why am I seeing poor resolution or co-elution of my trimethoxycinnamic acid isomers?
Answer:
Poor resolution is a common challenge when separating positional isomers like trimethoxycinnamic acids. Several factors related to the mobile phase can be adjusted to improve separation:
-
Optimize Mobile Phase pH: The ionization state of trimethoxycinnamic acids, which are acidic, significantly impacts their retention on a reversed-phase column. Ensure the mobile phase pH is at least 2 units below the pKa of the isomers. This suppresses the ionization of the carboxylic acid group, making the molecules less polar and increasing their retention, which can enhance separation.[1]
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and may improve the resolution between closely eluting peaks. Try a stepwise reduction of the organic modifier concentration.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can offer different selectivities.[1] If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution order and improve the separation of isomeric compounds.
-
Incorporate a Different Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 columns are a good starting point, Phenyl or Pentafluorophenyl (PFP) columns can provide alternative selectivity for aromatic isomers through π-π interactions.
Question: My peaks are tailing. How can I improve peak shape?
Answer:
Peak tailing for acidic compounds like trimethoxycinnamic acid isomers is often caused by secondary interactions with the stationary phase. Here are some mobile phase adjustments to address this:
-
Lower the Mobile Phase pH: Tailing can occur due to interactions between the ionized analytes and active sites (silanols) on the silica-based stationary phase.[2] Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidic modifier like formic acid, phosphoric acid, or acetic acid will suppress the ionization of both the trimethoxycinnamic acid isomers and the surface silanols, minimizing these secondary interactions and leading to more symmetrical peaks.[1]
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface, leading to peak tailing. Increasing the buffer concentration, typically in the range of 10-25 mM, can improve peak shape.[2] However, be mindful of buffer solubility in the organic portion of the mobile phase to avoid precipitation.[3]
Question: My retention times are drifting from one injection to the next. What could be the cause?
Answer:
Retention time drift can compromise the reliability of your results. The following mobile phase-related factors should be investigated:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[4] A common rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
-
Mobile Phase Composition Changes: If you are preparing the mobile phase online using a gradient pump, ensure the pump is functioning correctly and the solvent proportions are accurate.[5] For isocratic methods, preparing the mobile phase offline by accurately measuring each component can improve consistency.[6] Also, ensure your mobile phase components are miscible and properly degassed to prevent bubble formation, which can affect the pump's performance.[4]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve the reproducibility of your separation.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating trimethoxycinnamic acid isomers on a C18 column?
A good starting point for method development would be a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or phosphoric acid.
You can begin with a linear gradient from a low percentage of Mobile Phase B (e.g., 10-20%) to a high percentage (e.g., 80-90%) over 20-30 minutes to determine the approximate elution conditions. From there, the gradient can be optimized to improve resolution.
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be effective. Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and lower backpressure.[1] However, methanol can offer different selectivity for aromatic compounds and may resolve isomers that co-elute with acetonitrile. It is often beneficial to screen both solvents during method development.
Q3: What is the role of adding an acid (e.g., formic acid, phosphoric acid) to the mobile phase?
Adding an acid to the mobile phase serves to control the pH. For acidic analytes like trimethoxycinnamic acids, a low pH (typically below 4) suppresses the ionization of the carboxylic acid group.[1] This leads to increased hydrophobicity and stronger retention on a reversed-phase column, which is often necessary to achieve separation of closely related isomers. It also helps to produce sharper, more symmetrical peaks by minimizing undesirable interactions with the stationary phase.[1][2]
Q4: Can I use a buffer instead of just adding an acid?
Yes, using a buffer, such as a phosphate or formate buffer, is highly recommended for robust and reproducible separations. A buffer resists changes in pH, ensuring consistent ionization of the analytes throughout the analysis. A common choice is a 10-25 mM phosphate buffer adjusted to a pH between 2.5 and 3.5.[2]
Q5: How does the choice of stationary phase affect the mobile phase optimization?
The stationary phase chemistry plays a crucial role in the separation mechanism.
-
C18 and C8 columns: These are standard reversed-phase columns that separate based on hydrophobicity. Mobile phase optimization will primarily focus on adjusting the organic/aqueous ratio and pH.
-
Phenyl and PFP columns: These columns offer alternative selectivity for aromatic compounds through π-π and dipole-dipole interactions. When using these columns, the choice of organic modifier (acetonitrile vs. methanol) can have a more pronounced effect on selectivity.
Experimental Protocols
Protocol 1: General Screening Method for Trimethoxycinnamic Acid Isomers
This protocol is designed for initial screening to determine the retention behavior of the isomers.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B (linear gradient)
-
22-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples in a 50:50 mixture of water and acetonitrile.
Protocol 2: Optimized Isocratic Method for Known Isomer Pair
This protocol is an example for an optimized separation once the elution conditions are better understood.
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: 60% Methanol, 40% Water containing 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples in the mobile phase.
Quantitative Data Summary
The following tables summarize typical mobile phase parameters that can be varied to optimize the separation of trimethoxycinnamic acid isomers.
Table 1: Comparison of Mobile Phase Modifiers
| Parameter | Mobile Phase Composition | Expected Outcome |
| Organic Solvent | Acetonitrile vs. Methanol | Can alter selectivity and elution order of isomers. Acetonitrile often provides higher efficiency. |
| Acidic Modifier | 0.1% Formic Acid vs. 0.1% Phosphoric Acid | Both control pH to suppress ionization. Phosphoric acid can provide better buffering capacity at pH 2-3. |
| Buffer System | 20 mM Phosphate Buffer vs. 20 mM Formate Buffer | Both maintain a stable pH. Phosphate is effective around pH 2.1 and 7.2, while formate is effective around pH 3.8. |
Table 2: Effect of Mobile Phase pH on Retention (Illustrative)
| Analyte | Mobile Phase pH | Retention Factor (k') | Peak Shape |
| Isomer A | 2.5 | 5.2 | Symmetrical |
| Isomer A | 4.5 | 2.8 | May show tailing |
| Isomer B | 2.5 | 5.5 | Symmetrical |
| Isomer B | 4.5 | 3.1 | May show tailing |
Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Logical workflow for mobile phase optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
Preventing degradation of 2,4,6-Trimethoxycinnamic acid in solution
Welcome to the technical support center for 2,4,6-Trimethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
Light Exposure: While some sources suggest good stability in the presence of light, prolonged exposure to UV or high-intensity light should be minimized as a general precaution for cinnamic acid derivatives.[1]
-
Temperature: Elevated temperatures can potentially lead to degradation. For other methoxy-substituted cinnamic acids, thermal isomerization (cis-trans) and decarboxylation have been observed at high temperatures.
-
pH: The pH of the solution can significantly impact the stability of cinnamic acids. Extreme pH values (highly acidic or alkaline) may promote hydrolysis.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the compound.
-
Solvent Choice: The solubility and stability can vary depending on the solvent used.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of your this compound solutions, we recommend the following storage conditions:
-
Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) for short-term storage. For long-term storage, consider freezing at -20 °C or below. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. Some product information for similar compounds suggests they can be air-sensitive.
Q3: How can I monitor the degradation of this compound in my solution?
A3: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and any potential degradation products. UV-Visible spectroscopy can also be used to observe changes in the absorption spectrum that may indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Solution | - Poor solubility in the chosen solvent.- Change in temperature affecting solubility.- pH of the solution is near the pKa of the compound, reducing solubility. | - Consult solubility data to select a more appropriate solvent or solvent mixture.- Gently warm the solution to redissolve the precipitate (if thermal stability is not a concern).- Adjust the pH of the solution to increase solubility (for aqueous solutions).- Consider using a co-solvent to improve solubility. |
| Color Change in Solution | - Degradation of the compound due to light, heat, or oxidation.- Reaction with impurities in the solvent or container.- pH-dependent color changes. | - Prepare fresh solutions and ensure proper storage conditions (protection from light, refrigerated).- Use high-purity solvents and clean glassware.- Check the pH of your solution and buffer if necessary.- If the color change is observed in chlorinated solvents, it could be due to a reaction with the solvent. |
| Loss of Biological Activity or Inconsistent Results | - Degradation of the this compound.- Adsorption to container surfaces. | - Perform a stability study of your compound under your experimental conditions using HPLC to quantify the concentration.- Prepare fresh solutions before each experiment.- Consider using silanized glassware or low-adsorption microplates. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for a specified time.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat in an oven at a specified temperature (e.g., 80°C).
-
At each time point, withdraw a sample, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a specific light exposure (e.g., as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, dilute the sample with the mobile phase for HPLC analysis.
-
4. HPLC Analysis:
-
Analyze the stressed samples by a validated stability-indicating HPLC method (see Protocol 2 for a starting method).
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).
Protocol 2: Stability-Indicating HPLC Method
This is a suggested starting method for the analysis of this compound and its potential degradation products. Optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 70:30 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | Set based on the UV spectrum of this compound (a starting point could be around 320 nm, similar to other methoxycinnamic derivatives) |
| Run Time | 30 minutes |
Data Presentation
Solubility of 3,4,5-Trimethoxycinnamic Acid (an isomer) in Various Solvents at Different Temperatures
Note: This data is for the 3,4,5-isomer and should be used as a general guide for solvent selection.
| Solvent | 278.15 K (Mole Fraction, 10³x) | 298.15 K (Mole Fraction, 10³x) | 323.15 K (Mole Fraction, 10³x) |
| Methanol | 1.15 | 2.85 | 6.81 |
| Ethanol | 0.89 | 2.32 | 5.89 |
| Isopropanol | 0.61 | 1.68 | 4.62 |
| Acetonitrile | 0.47 | 1.35 | 3.84 |
| Acetone | 2.23 | 5.48 | 12.63 |
| Ethyl Acetate | 1.32 | 3.45 | 8.57 |
| Tetrahydrofuran | 3.12 | 7.21 | 15.98 |
Data adapted from a study on 3,4,5-Trimethoxycinnamic acid.[2]
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Decision tree for troubleshooting precipitation of this compound in solution.
References
Technical Support Center: 2,4,6-Trimethoxycinnamic Acid Solubility for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 2,4,6-Trimethoxycinnamic acid for use in bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound for bioassays?
A1: this compound, like many cinnamic acid derivatives, is a hydrophobic molecule with poor aqueous solubility. This can lead to precipitation in aqueous bioassay media, resulting in inaccurate and unreliable experimental outcomes. The key challenge is to achieve a sufficiently high and stable concentration in a physiologically compatible solvent system without compromising the biological activity of the compound or the health of the cells or organisms in the assay.
Q2: What are the recommended starting solvents for this compound?
A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices due to their strong solubilizing power for hydrophobic compounds. It is crucial to prepare a high-concentration stock solution that can be further diluted into the aqueous bioassay medium.
Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?
A3: High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v). However, for sensitive or primary cell lines, it is advisable to keep the DMSO concentration at or below 0.1% (v/v). Always include a vehicle control (medium with the same final DMSO concentration without the test compound) in your experiments to account for any solvent effects.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A4: This is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to test a lower final concentration of this compound.
-
Use a co-solvent: Incorporating a less polar, water-miscible co-solvent like polyethylene glycol (PEG) 400 or propylene glycol in your final dilution can help maintain solubility.
-
Employ solubilizing agents: Consider using cyclodextrins or non-ionic surfactants to enhance aqueous solubility.
-
Adjust the pH: As an acidic compound, the solubility of this compound can be increased by raising the pH of the aqueous medium.
Q5: Can I use pH adjustment to improve the solubility of this compound?
A5: Yes. As a carboxylic acid, this compound will be deprotonated to its more soluble carboxylate salt at a pH above its pKa. Cinnamic acid derivatives typically have a pKa in the range of 4-5. Therefore, adjusting the pH of your aqueous medium to a neutral or slightly basic pH (e.g., pH 7.4) will significantly increase its solubility. However, ensure that the chosen pH is compatible with your bioassay system.
Q6: What are cyclodextrins and how can they help?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.[1][2][3] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Q7: Are there other solubilizing agents I can use?
A7: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate and solubilize hydrophobic compounds.[4][5][6] It is important to determine the critical micelle concentration (CMC) and the potential for cellular toxicity of the chosen surfactant.
Troubleshooting Guides
Problem 1: Compound precipitates out of solution upon addition to aqueous media.
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility | 1. Reduce Final Concentration: Attempt the assay with a lower concentration of the compound. 2. Optimize Co-solvent System: Prepare the final dilution in a mixture of your aqueous buffer and a biocompatible co-solvent (e.g., up to 5% PEG 400). 3. pH Adjustment: Increase the pH of the final aqueous medium to >7.0 to deprotonate the carboxylic acid, thereby increasing its solubility. Ensure the pH is compatible with your assay. |
| Inadequate mixing | 1. Stepwise Dilution: Add the stock solution to the aqueous medium in a stepwise manner with gentle vortexing between additions. 2. Sonication: Briefly sonicate the final solution in a water bath to aid dissolution. Be cautious as this can generate heat. |
| Temperature effects | 1. Pre-warm Media: Ensure your aqueous media is at the experimental temperature before adding the compound stock solution. Solubility can be temperature-dependent. |
Problem 2: Observed cellular toxicity in the bioassay.
| Possible Cause | Troubleshooting Steps |
| Solvent toxicity | 1. Reduce Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is below the toxic threshold for your specific cell line (ideally ≤0.1% for sensitive cells). 2. Vehicle Control: Always include a vehicle control (media + solvent) to differentiate between compound and solvent-induced toxicity. |
| Compound's intrinsic toxicity | 1. Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the compound exhibits toxicity. |
| Toxicity of solubilizing agent | 1. Test Solubilizer Alone: Run a control with the solubilizing agent (e.g., cyclodextrin, surfactant) at the same concentration used in the experiment to assess its baseline toxicity. |
Quantitative Data Summary
| Solvent System | Estimated Solubility of this compound (mg/mL) | Notes |
| Water (pH ~7) | < 0.1 | Poorly soluble. |
| Phosphate Buffered Saline (PBS, pH 7.4) | 0.1 - 0.5 | Slightly improved solubility at physiological pH. |
| Ethanol | > 20 | Highly soluble. |
| Dimethyl Sulfoxide (DMSO) | > 30 | Very high solubility. |
| 10% (w/v) Hydroxypropyl-β-cyclodextrin in water | 1 - 5 | Significant increase in aqueous solubility. |
| 0.1% (v/v) Tween® 80 in PBS | 0.5 - 2 | Moderate increase in aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Cell Culture
-
Preparation of 10 mM DMSO Stock Solution:
-
Weigh out 2.38 mg of this compound (MW: 238.24 g/mol ).
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Dilution for Cell Culture (Example for a 10 µM final concentration):
-
Prepare your cell culture medium.
-
To prepare a 10 µM working solution, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
Always prepare fresh working solutions for each experiment.
-
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
-
Prepare a concentrated stock in a basic solution:
-
Dissolve this compound in a small amount of 0.1 M NaOH to a concentration of 10 mg/mL.
-
-
Neutralize and dilute into your final buffer:
-
Add the basic stock solution dropwise to your desired aqueous buffer (e.g., PBS, Tris-HCl) while monitoring the pH.
-
Adjust the pH of the final solution to the desired experimental pH (e.g., 7.4) using dilute HCl.
-
Bring the solution to the final volume with the buffer.
-
Sterile filter the final solution before use in bioassays.
-
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) HP-β-CD solution:
-
Dissolve 1 g of HP-β-CD in 10 mL of your desired aqueous buffer.
-
-
Prepare the this compound/HP-β-CD complex:
-
Add an excess amount of this compound to the 10% HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Centrifuge the solution to pellet the undissolved compound.
-
Carefully collect the supernatant containing the soluble complex.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Sterile filter the solution before use.
-
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Approaches to increase the aqueous solubility of this compound.
References
- 1. 13063-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 13063-09-7 [amp.chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
Overcoming poor reproducibility in 2,4,6-Trimethoxycinnamic acid antioxidant assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in antioxidant assays involving 2,4,6-Trimethoxycinnamic acid (TMCA). The information is tailored for researchers, scientists, and drug development professionals to enhance the accuracy and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my antioxidant assay results with this compound?
High variability in antioxidant assays with phenolic compounds like TMCA can stem from several factors. These include the compound's solubility in the chosen solvent, its stability under the assay's pH and temperature conditions, the specific mechanism of the assay (e.g., hydrogen atom transfer vs. single electron transfer), and potential interactions with other components in the reaction mixture.[1][2] Different assays, such as DPPH, ABTS, and FRAP, may yield varying results for the same compound due to their different chemical principles.[1]
Q2: Which solvent is best for dissolving this compound for antioxidant assays?
The choice of solvent is critical for ensuring the complete dissolution of TMCA and its effective interaction with the assay reagents. While specific solubility data for 2,4,6-TMCA is not extensively published, related compounds like 3,4,5-Trimethoxycinnamic acid show good solubility in solvents such as methanol, ethanol, and DMSO. It is advisable to start with these solvents. Poor solubility can lead to underestimated antioxidant activity. For aqueous-based assays, a co-solvent system or the use of a stock solution in an organic solvent followed by dilution in the aqueous medium is recommended.
Q3: How do pH and temperature affect the stability and antioxidant activity of this compound?
The stability and antioxidant potential of phenolic compounds are often pH and temperature-dependent. For instance, the antioxidant activity of some plant extracts has been shown to decrease at alkaline pH.[3] Temperature can also influence the reaction kinetics and the stability of both the antioxidant and the assay reagents.[4] It is crucial to maintain consistent pH and temperature across all experiments to ensure reproducibility. For TMCA, it is recommended to conduct preliminary stability tests at the intended assay conditions.
Q4: Can the incubation time impact the results of my antioxidant assay?
Yes, incubation time is a critical parameter. The reaction between an antioxidant and the radical or oxidizing agent may not be instantaneous. The kinetics of this reaction can vary depending on the specific antioxidant and the assay being used. It is essential to establish a standardized incubation time that allows the reaction to reach a stable endpoint. Following a consistent and optimized incubation period is key to obtaining reproducible results.
Q5: Why do I get different antioxidant capacity values for TMCA when using different assays (e.g., DPPH vs. FRAP)?
Different antioxidant assays are based on different chemical reactions. The DPPH and ABTS assays primarily measure the capacity of a compound to scavenge free radicals through hydrogen or electron donation. In contrast, the FRAP assay measures the ability of a substance to reduce ferric ions. The structural and electronic properties of this compound may favor one mechanism over the other, leading to different apparent antioxidant capacities in different assays. Therefore, it is often recommended to use a battery of assays to obtain a comprehensive antioxidant profile.
Troubleshooting Guides
Issue 1: Poor Reproducibility and High Standard Deviations
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution of TMCA | Ensure TMCA is fully dissolved in the chosen solvent before adding it to the assay mixture. Consider using solvents like methanol, ethanol, or DMSO where similar compounds show good solubility. Prepare a concentrated stock solution and dilute it for the assay. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially for small volumes. |
| Temperature Fluctuations | Perform all incubations in a temperature-controlled environment (e.g., water bath or incubator). Allow all reagents and samples to equilibrate to the assay temperature before starting the experiment. |
| Light Sensitivity of Reagents | Some assay reagents, like DPPH, are light-sensitive. Conduct the assay in a dark environment or use amber-colored tubes to minimize degradation. |
| Variability in Reagent Preparation | Prepare fresh reagents for each experiment, especially radical solutions like DPPH and ABTS, as their stability can be limited. |
Issue 2: Low or No Antioxidant Activity Detected
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The solvent may be interfering with the reaction. Test different solvents to find one that is compatible with both TMCA and the assay chemistry. |
| Incorrect pH of the Reaction Mixture | The antioxidant activity of phenolic compounds can be highly pH-dependent. Verify and adjust the pH of your buffer and reaction mixture to the optimal range for the specific assay. |
| Degradation of TMCA | Assess the stability of your TMCA stock solution. Store it under appropriate conditions (e.g., protected from light, at a low temperature) and prepare fresh dilutions for each experiment. |
| Assay Not Suitable for TMCA | The antioxidant mechanism of TMCA may not be well-captured by the chosen assay. Try alternative assays that rely on different chemical principles (e.g., if DPPH shows low activity, try FRAP or ORAC). |
| Insufficient Incubation Time | The reaction may be slow. Perform a time-course experiment to determine the optimal incubation time for the reaction to reach completion or a stable plateau. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add varying concentrations of the TMCA solution.
-
Add the DPPH solution to initiate the reaction.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add different concentrations of the TMCA solution to separate wells or cuvettes.
-
Add the diluted ABTS•+ solution.
-
Include a control with the solvent and the ABTS•+ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add different concentrations of the TMCA solution to separate tubes.
-
Add the pre-warmed FRAP reagent.
-
Include a blank with the solvent and the FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known antioxidant like Trolox or FeSO₄.
-
Express the FRAP value of the TMCA sample as equivalents of the standard.
-
Visualizations
Caption: General workflow for antioxidant capacity assays.
Caption: Troubleshooting logic for poor reproducibility.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 3. 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of 2,4,6-Trimethoxycinnamic Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacities of 2,4,6-Trimethoxycinnamic acid and the well-established antioxidant, ascorbic acid (Vitamin C). Due to a lack of direct comparative studies in the existing scientific literature, this document synthesizes available data for each compound individually and offers a qualitative comparison based on the antioxidant properties of structurally related compounds.
Executive Summary
Data Presentation
As no direct comparative studies were identified, the following table summarizes the reported antioxidant capacity of ascorbic acid from various in vitro assays to provide a benchmark for its activity.
Table 1: Antioxidant Capacity of Ascorbic Acid in Various Assays
| Assay | IC50 (µg/mL) | FRAP Value | Reference |
| DPPH | 3.37 - 127.7 | - | [1][2] |
| ABTS | 50 - 179.8 | - | [2][3] |
| FRAP | - | Varies (used as a standard) | [4][5] |
Note: IC50 values for ascorbic acid can vary significantly depending on the specific experimental conditions of the assay.
Discussion of Antioxidant Capacity
Ascorbic Acid
Ascorbic acid is a powerful antioxidant that can donate electrons to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its antioxidant mechanism involves the donation of a hydrogen atom from its enediol group, forming the relatively stable ascorbyl radical.
This compound
While specific quantitative data for this compound is not available, the antioxidant activity of cinnamic acid and its derivatives is well-documented. The antioxidant potential of these compounds is often attributed to the phenolic hydroxyl groups and the methoxy substitutions on the phenyl ring. These groups can donate hydrogen atoms to scavenge free radicals. The presence of multiple methoxy groups, as in this compound, is expected to influence its antioxidant activity, though the precise effect of this substitution pattern requires experimental validation. Research on other methoxy-substituted cinnamic acids suggests that the position and number of these groups play a crucial role in determining the overall antioxidant capacity.
Experimental Protocols
Below are detailed methodologies for the key experiments commonly used to assess antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound and a standard (e.g., ascorbic acid) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound and standard solutions.
-
The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and a standard are prepared.
-
A small volume of the test compound or standard is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from a plot of inhibition percentage against concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O) in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is added to a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O or another standard antioxidant like ascorbic acid or Trolox.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or another standard equivalent.[5]
Visualizations
References
- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2,4,6-Trimethoxycinnamic Acid and 3,4,5-Trimethoxycinnamic Acid for Researchers and Drug Development Professionals
An In-depth Analysis of Two Isomeric Cinnamic Acid Derivatives Reveals Nuances in Their Physicochemical Properties and Biological Activities, Guiding Future Research and Development.
In the landscape of drug discovery and development, cinnamic acid derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. Among these, trimethoxycinnamic acids, in their various isomeric forms, have garnered significant attention. This guide provides a detailed comparative analysis of two prominent isomers: 2,4,6-trimethoxycinnamic acid and 3,4,5-trimethoxycinnamic acid. By examining their synthesis, physicochemical characteristics, and biological performance supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their work.
Physicochemical Properties: A Tale of Two Isomers
While both this compound and 3,4,5-trimethoxycinnamic acid share the same molecular formula (C₁₂H₁₄O₅) and molecular weight (238.24 g/mol ), the arrangement of the methoxy groups on the phenyl ring significantly influences their physical and chemical properties. These differences can have profound implications for their solubility, bioavailability, and interaction with biological targets.
| Property | This compound | 3,4,5-Trimethoxycinnamic Acid |
| Molecular Formula | C₁₂H₁₄O₅ | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol |
| Appearance | Powder | White to creamy fine crystalline powder[1] |
| Melting Point | Not specified in retrieved results | 125-127 °C[1] |
| Water Solubility | Not specified in retrieved results | Predicted: 0.21 g/L[2] |
| logP (Predicted) | Not specified in retrieved results | 2.24[2] |
| pKa (Predicted) | Not specified in retrieved results | 3.71[2] |
Synthesis and Production
The synthesis of both isomers typically involves condensation reactions, with the Knoevenagel and Wittig reactions being common methods.
Synthesis of 3,4,5-Trimethoxycinnamic Acid
A widely used method for synthesizing 3,4,5-trimethoxycinnamic acid is the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid.[3] Another approach involves the Wittig reaction using freshly prepared Wittig salts and 3,4,5-trimethoxybenzaldehyde.[4]
Synthesis of this compound
Information regarding the specific synthesis of this compound is less abundant in the reviewed literature. However, it is a known cinnamoyl compound that can be isolated from the seeds of Garcinia gummi-guta.[5] Synthetic routes would likely parallel those for the 3,4,5-isomer, starting from 2,4,6-trimethoxybenzaldehyde.
Biological Activities: A Comparative Overview
The biological activities of 3,4,5-trimethoxycinnamic acid and its derivatives are extensively documented, showcasing a broad range of therapeutic potential. In contrast, while this compound is recognized for its antioxidant properties, specific quantitative data on its biological effects are less prevalent in the available literature.
Anticancer Activity
3,4,5-Trimethoxycinnamic Acid: Derivatives of 3,4,5-trimethoxycinnamic acid have demonstrated significant anticancer activity across various cell lines. For instance, certain amide derivatives have shown inhibitory effects on U-937 and HeLa cells with IC₅₀ values of 9.7 and 38.9 μM, respectively.[4] Other derivatives have exhibited potent apoptosis-inducing effects with IC₅₀ values as low as 1.8 and 2.1 μM.[4]
This compound: While direct anticancer activity data for this compound itself is limited in the reviewed literature, it serves as a key scaffold in the synthesis of chalcone derivatives with potent antitumor effects.[6]
Antioxidant Activity
This compound: This isomer has been synthesized and optimized for use as an antioxidant in food and cosmetic products.[5] It has been shown to be an efficient scavenger of singlet oxygen and peroxyl radicals.[5]
3,4,5-Trimethoxycinnamic Acid: The antioxidant potential of 3,4,5-trimethoxycinnamic acid and its derivatives is also well-recognized, contributing to its various other biological activities.[1]
Anti-inflammatory Activity
3,4,5-Trimethoxycinnamic Acid: Derivatives of 3,4,5-trimethoxycinnamic acid have been reported to possess anti-inflammatory properties.[1][4] For instance, the related compound 3,4,5-trihydroxycinnamic acid has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[7][8]
This compound: Specific data on the anti-inflammatory activity of this compound is not extensively covered in the reviewed literature.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines key experimental methodologies for evaluating the biological activities of these compounds.
Synthesis of 3,4,5-Trimethoxycinnamic Acid via Knoevenagel Condensation[3]
Caption: Knoevenagel condensation for 3,4,5-trimethoxycinnamic acid synthesis.
Protocol:
-
Combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents) in a test tube.[3]
-
Add ethyl acetate and heat the mixture in an oil bath at 140°C for 2 hours.[3]
-
After cooling, dissolve the solid mass in a saturated sodium bicarbonate solution.[3]
-
Acidify the solution to pH 2 with 6M HCl to precipitate the product.[3]
-
Filter the precipitate and wash with water.[3]
-
Recrystallize the product from a 4:1 water:ethanol mixture.[3]
MTT Assay for Anticancer Activity Evaluation[9][10]
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.[9]
-
After 24 hours, treat the cells with various concentrations of the test compound.
-
Incubate the cells for 24, 48, or 72 hours.[9]
-
Add 50 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours.[9]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity[12][13]
Caption: General workflow for the DPPH radical scavenging assay.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol.[12]
-
Prepare various concentrations of the test compound in a suitable solvent.
-
Add the test compound solution to the DPPH solution and mix.[12]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance of the solution at 517 nm.[12]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[13]
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding this compound and 3,4,5-trimethoxycinnamic acid. While 3,4,5-trimethoxycinnamic acid and its derivatives have been extensively studied, revealing a wide array of biological activities, there is a clear gap in the quantitative understanding of the biological effects of this compound itself.
Future research should focus on:
-
Systematic Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine the anticancer, anti-inflammatory, and other biological activities of this compound, including the determination of IC₅₀ values.
-
Comparative Studies: Performing head-to-head comparisons of the two isomers under identical experimental conditions to elucidate the structure-activity relationships related to the positioning of the methoxy groups.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms through which these compounds exert their biological effects.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of these intriguing cinnamic acid derivatives and pave the way for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Inhibition of Nitric Oxide Production and Inducible Nitric Oxide Synthase Expression by a Polymethoxyflavone from Young Fruits of Citrus unshiu in Rat Primary Astrocytes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. researchgate.net [researchgate.net]
Comparative analysis of the anti-inflammatory activity of 2,4,6-Trimethoxycinnamic acid and ferulic acid
A notable gap in current scientific literature significantly limits a direct comparative analysis of the anti-inflammatory activities of ferulic acid and 2,4,6-Trimethoxycinnamic acid. While extensive research has been conducted on the potent anti-inflammatory properties of ferulic acid, a naturally occurring phenolic compound, there is a conspicuous absence of publicly available experimental data on the specific biological activities of this compound. This guide, therefore, provides a comprehensive overview of the well-documented anti-inflammatory effects of ferulic acid, supported by experimental data and detailed methodologies, to serve as a benchmark for future research into the potential of its methoxylated analogue.
Ferulic Acid: A Profile of Anti-inflammatory Efficacy
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo studies. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of ferulic acid has been quantified in various experimental models. The following tables summarize key findings from published research.
| In Vitro Model | Test System | Concentration of Ferulic Acid | Observed Effect | Reference |
| Lipopolysaccharide (LPS)-induced inflammation | RAW 264.7 macrophages | 100 μg/ml | 74% inhibition of Nitric Oxide (NO) production.[1] | [1] |
| Lipopolysaccharide (LPS)-induced inflammation | THP-1-derived macrophages | 5, 10, and 20 μmol·mL-1 | Dose-dependent decrease in the transcriptional levels of IL-1β, IL-6, and TNF-α.[2][3] | [2][3] |
| Lipopolysaccharide (LPS)-induced inflammation | RAW 264.7 macrophages | Not specified | Inhibition of the inflammatory response through inactivation of the NF-κB pathway.[4] | [4] |
| In Vivo Model | Animal Model | Dosage of Ferulic Acid | Observed Effect | Reference |
| Carrageenan-induced paw edema | Rats | Not specified | Reduction in paw edema, indicating anti-inflammatory activity.[5][6] | [5][6] |
| Septic liver injury | Not specified | Dose-dependent | Positive modulation of the inflammatory response and decreased levels of pro-inflammatory factors.[4] | [4] |
| Lipopolysaccharide-induced acute lung injury | Mice | Not specified | Alleviation of lung injury through the TLR4/NF-κB signaling pathway.[4] | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of compounds like ferulic acid.
In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This model is widely used to screen for anti-inflammatory agents by assessing their ability to inhibit the production of inflammatory mediators in macrophage cell lines (e.g., RAW 264.7 or THP-1).[7][8][9][10]
-
Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., ferulic acid) for a specific duration (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]
-
Gene Expression Analysis: The expression levels of genes encoding for pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) are determined using quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).
-
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[11][12][13][14][15]
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.[16]
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a week before the experiment.
-
Treatment: Animals are divided into groups and treated with the test compound (e.g., ferulic acid) or a standard anti-inflammatory drug (e.g., indomethacin) via a specific route of administration (e.g., oral gavage). A control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour) post-treatment, a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each rat.[12][16] The left hind paw is often injected with saline to serve as a control.[11]
-
Measurement of Paw Edema: The volume or thickness of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[12]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
Ferulic acid exerts its anti-inflammatory effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ferulic acid has been shown to inhibit the activation of NF-κB.[17][18] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The mechanism often involves the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB.[18]
Caption: Ferulic acid inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial in transducing extracellular signals to cellular responses, including inflammation. Ferulic acid can suppress the phosphorylation of these MAPKs, thereby downregulating the expression of inflammatory mediators.[18]
Caption: Ferulic acid modulates the MAPK signaling pathway.
Experimental Workflow for Anti-inflammatory Drug Screening
The general workflow for evaluating the anti-inflammatory potential of a compound involves a combination of in vitro and in vivo assays.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of 2,4,6-Trihydroxy-α-<i>p</i>-Methoxyphenyl- acetophenone (Compound D-58) [scite.ai]
- 7. 2'-Methoxy-4'6'-bis(methoxymethoxy)chalcone inhibits nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. japsonline.com [japsonline.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 13. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mediators of the inflammation induced in the rat paw by carrageenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Inhibition of Nitric Oxide Production and Inducible Nitric Oxide Synthase Expression by a Polymethoxyflavone from Young Fruits of Citrus unshiu in Rat Primary Astrocytes | Semantic Scholar [semanticscholar.org]
- 17. Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Synergistic Antioxidant Potential of 2,4,6-Trimethoxycinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxycinnamic acid (TMCA) is a derivative of cinnamic acid, a compound widely found in the plant kingdom.[1][2][3] Cinnamic acid and its derivatives are recognized for a variety of biological activities, including antioxidant properties.[4] The strategic placement of three methoxy groups on the phenyl ring of TMCA suggests potential for significant antioxidant activity, as methoxy groups can donate electrons to stabilize free radicals. While direct experimental data on the synergistic antioxidant effects of TMCA with other well-known antioxidants is limited, this guide provides a comparative analysis of its potential in combination with established antioxidants such as ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and quercetin. This document summarizes the available data on individual antioxidant capacities, outlines the theoretical basis for potential synergistic interactions, and provides detailed experimental protocols for key antioxidant assays.
Comparative Analysis of Antioxidant Performance
| Antioxidant | Assay | IC50 / Activity | Reference |
| Ascorbic Acid (Vitamin C) | DPPH | IC50: ~30.4 µM | [5] |
| ABTS | TEAC: High | [6] | |
| FRAP | High reducing power | [7] | |
| α-Tocopherol (Vitamin E) | DPPH | IC50: ~45.8 µM | [5] |
| ABTS | TEAC: High | [8] | |
| FRAP | Moderate reducing power | [7] | |
| Quercetin | DPPH | IC50: ~1.89 µg/mL | [9] |
| ABTS | IC50: High activity | [10] | |
| FRAP | High reducing power | [10] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.[11] TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard antioxidant, Trolox.
Theoretical Synergistic Interactions
Synergism in antioxidant mixtures occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[8] This can happen through various mechanisms, such as the regeneration of a more potent antioxidant by a less potent one.
Potential Synergy of TMCA with Vitamin C and Vitamin E
Vitamin E, a lipid-soluble antioxidant, is the primary chain-breaking antioxidant in biological membranes. It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating lipid peroxidation chain reactions. In this process, Vitamin E itself becomes a radical (tocopheroxyl radical). Vitamin C, a water-soluble antioxidant, can regenerate Vitamin E by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.
Given that TMCA is a phenolic compound, it is plausible that it could participate in a similar regenerative cycle. TMCA might donate a hydrogen atom to the tocopheroxyl radical, regenerating Vitamin E. Vitamin C could then regenerate the TMCA radical. This cascade would enhance the overall antioxidant protection of cellular membranes.
Potential Synergy of TMCA with Quercetin
Quercetin, a flavonoid, is a potent antioxidant with both radical-scavenging and metal-chelating properties.[12] The synergistic effects between different phenolic compounds have been observed and are often attributed to their ability to regenerate each other or to interact with different types of free radicals. It is conceivable that TMCA and quercetin could exhibit synergistic effects by attacking a wider range of reactive oxygen species or by a regenerative mechanism similar to that described for Vitamin C and E.
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the individual and synergistic activities of this compound and other antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of the test compound (e.g., TMCA, Vitamin C, etc.) and their combinations in methanol.
-
Reaction Mixture: To a cuvette or a well of a microplate, add a specific volume of the sample solution (e.g., 100 µL).
-
Initiation of Reaction: Add a specific volume of the DPPH solution (e.g., 900 µL) to the sample solution and mix thoroughly.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and the DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[14]
Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Sample Preparation: Prepare a series of dilutions of the test compound and their combinations.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[7][15]
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[6]
-
Sample Preparation: Prepare a series of dilutions of the test compound and their combinations.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 950 µL).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents.
Visualizations
Caption: General workflow for evaluating the synergistic antioxidant activity of TMCA.
Caption: Theoretical regeneration cycle of Vitamin E by TMCA and Vitamin C.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergism Effect between Phenolic Metabolites and Endogenous Antioxidants in Terms of Antioxidant Activity [scirp.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. cropj.com [cropj.com]
- 13. dpph assay ic50: Topics by Science.gov [science.gov]
- 14. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the In Vitro Anticancer Activity of 2,4,6-Trimethoxycinnamic Acid and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer activity of 2,4,6-Trimethoxycinnamic acid (TMCA) with other notable phenolic compounds, namely resveratrol and caffeic acid. The information presented is curated from experimental data to assist researchers in evaluating the potential of these compounds in cancer therapy research.
Comparative Cytotoxicity against Cancer Cell Lines
The in vitro cytotoxic effects of this compound and other phenolic compounds have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. While direct comparative studies are limited, the available data for derivatives and related compounds provide valuable insights.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4,6-Trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [1] |
| Eca-109 (Esophageal) | 9.43 | [1] | |
| Cinnamic Acid Derivatives | HeLa (Cervical), K562 (Leukemia), Fem-x (Melanoma), MCF-7 (Breast) | 42 - 166 | [2][3] |
| (2E)‐1‐(2,4,6‐trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one (TMOCC) | Hepatocellular Carcinoma Cells | Not specified | |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Hepatoma) | 32.3 ± 1.13 | [4] |
Note: The data for this compound derivatives, such as chalcones, are presented here due to the limited availability of direct comparative IC50 values for this compound itself against other phenolic compounds in the same cell lines. Chalcones share a similar structural backbone and provide an indication of the potential activity of this class of compounds.
Mechanisms of Anticancer Activity
Phenolic compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation.
Apoptosis Induction
This compound derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
-
ROS-Mediated Apoptosis: The chalcone derivative Ch-19 has been observed to promote ROS accumulation, which in turn triggers apoptosis in esophageal cancer cells.[1]
-
Signaling Pathway Modulation: Another derivative, TMOCC, has been found to suppress the RAS-ERK and AKT/FOXO3a signaling pathways, which are crucial for cell survival and proliferation, thereby promoting apoptosis in hepatocellular carcinoma cells. General mechanisms of anticancer drug-induced apoptosis involve both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, often culminating in the activation of caspases.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
A Comparative Analysis of the Biological Efficacy of 2,4,6-Trimethoxycinnamic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 2,4,6-Trimethoxycinnamic acid and its ester derivatives. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their potential therapeutic applications. The information is presented to aid researchers in understanding the structure-activity relationships and to guide future drug development efforts.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their diverse biological activities.[1] Among these, this compound (TMCA) has garnered interest due to its unique substitution pattern on the phenyl ring, which can influence its physicochemical properties and biological actions. Esterification of the carboxylic acid moiety of TMCA is a common strategy to modulate its lipophilicity, bioavailability, and ultimately, its therapeutic efficacy. This guide explores the reported anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities of TMCA and its ester derivatives, presenting available quantitative data and detailed experimental protocols for key assays.
Anticancer Activity
The antiproliferative effects of trimethoxy-substituted cinnamic acid derivatives and related chalcones have been evaluated against various cancer cell lines. The data suggests that the efficacy is dependent on the specific cell line and the nature of the ester group.
Quantitative Data: Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (a chalcone derivative) | HeLa | 3.204 | [2] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (a chalcone derivative) | MCF-7 | 3.849 | [2] |
| Dihydroartemisinin-3,4,5-trimethoxycinnamic acid ester | PC-3 | 17.22 | [3] |
| Dihydroartemisinin-3,4,5-trimethoxycinnamic acid ester | SGC-7901 | 11.82 | [3] |
| Dihydroartemisinin-3,4,5-trimethoxycinnamic acid ester | A549 | 0.50 | [3] |
| Dihydroartemisinin-3,4,5-trimethoxycinnamic acid ester | MDA-MB-435s | 5.33 | [3] |
| 4-senecioyloxymethyl-6,7-dimethoxycoumarin-3,4,5-trimethoxycinnamic acid ester | B16 | 6.74 µg/mL | [3] |
| 4-senecioyloxymethyl-6,7-dimethoxycoumarin-3,4,5-trimethoxycinnamic acid ester | HCT116 | 8.31 µg/mL | [3] |
| Tyrosol-3,4,5-trimethoxycinnamic acid ester | MDA-MB-231 | 46.7 | [3] |
Note: The table includes data for 3,4,5-trimethoxycinnamic acid esters as direct comparative data for this compound esters was not available in the reviewed literature. Chalcones are structurally related to cinnamic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (this compound and its ester derivatives)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Anti-inflammatory Activity
Cinnamic acid derivatives have been investigated for their ability to modulate inflammatory responses. The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
Quantitative Data: Inhibition of Carrageenan-Induced Paw Edema
A study on various cinnamic acid derivatives demonstrated their anti-inflammatory effects in a carrageenan-induced rat paw edema model.[4] While this study did not specifically include this compound, it provides a framework for comparison. For instance, some ferulic and sinapic acid derivatives showed a reduction in paw edema ranging from 17-72% at a dose of 150 µmol/kg.[4] Pulegyl and menthyl cinnamates also displayed interesting anti-inflammatory activity in a similar model.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay measures the ability of a compound to reduce acute inflammation induced by carrageenan in the paw of a rat.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds (this compound and its ester derivatives)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: vehicle control, positive control, and test compound groups.
-
Administer the test compounds or controls orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Activity
The antimicrobial properties of cinnamic acid and its derivatives are well-documented.[6][7] Esterification can enhance the antimicrobial potency by increasing the compound's ability to penetrate microbial cell membranes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Direct comparative MIC data for this compound and its esters is scarce. However, studies on other cinnamic acid derivatives provide valuable insights. For instance, a study on various cinnamic acid derivatives reported MIC values ranging from 256 to 4096 µg/mL against Staphylococcus epidermidis.[6] Another review highlights that cinnamic acids and their esters have shown MIC values between 125 and 500 mg/L against various bacteria and fungi.[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
References
- 1. scielo.br [scielo.br]
- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2,4,6-Trimethoxycinnamic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 2,4,6-Trimethoxycinnamic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is required to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard |
| Eye Protection | Goggles or safety glasses with side shields | European Standard EN 166 or OSHA 29 CFR 1910.133 |
| Hand Protection | Protective gloves | Inspect gloves prior to use and dispose of them in accordance with good laboratory practices. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | Select body protection based on the type, concentration, and amount of the dangerous substance, and the specific work-place. |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use, emergencies, or where dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1] | Use a type N95 (US) or type P1 (EN 143) dust mask if protection from nuisance levels of dust is desired. |
Health Hazard Information
This compound is classified with the following hazards:
-
May cause respiratory irritation.[1]
Procedural Guidance: Handling and Storage
Handling:
-
Ventilation: Use only outdoors or in a well-ventilated area.[1] If dust or aerosol will be generated, use a local exhaust.
-
Avoid Contact: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Do not get in eyes, on skin, or on clothing.[3]
-
Hygiene: Wash face, hands, and any exposed skin thoroughly after handling.[1][2] Contaminated work clothing should not be allowed out of the workplace. Wash contaminated clothing before reuse.[2]
Storage:
-
Location: Store in a dry, cool, and well-ventilated place.[2][3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[2]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice or attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice or attention.[2] |
| Ingestion | Clean mouth with water.[1] Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[2] |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[1][3] Waste material must be disposed of in accordance with national and local regulations. Do not let the product enter drains. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[1] Avoid dust formation. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Clean-up: Sweep up and shovel the material. Keep in suitable, closed containers for disposal.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
